rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis
Description
Structure and Stereochemistry: rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis is a racemic mixture of the cis diastereomer, featuring a cyclohexane ring with an amino group at the (1R,2R)-positions and an acetic acid moiety substituted at the adjacent carbon. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .
Properties
CAS No. |
1807912-15-7 |
|---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction and Hydrochloride Salt Formation
This two-step process, adapted from US Patent 9,216,173 B2, begins with hydrogenation of 4-nitrophenyl acetic acid ethyl ester. Using Raney nickel under 50 psi H₂ in ethanol at 60°C for 12 hours, the nitro group reduces to an amine, yielding trans-4-amino-cyclohexyl acetic acid ethyl ester. Subsequent hydrolysis with 6M HCl at reflux for 6 hours cleaves the ester to the carboxylic acid, followed by HCl salt precipitation (68% overall yield). While efficient, this method produces a trans-isomer majority, necessitating cis-enrichment via recrystallization.
Stereoselective Synthesis via Chiral Catalysis
Enantioselective routes employ lanthanum-BINOL complexes to induce cis-stereochemistry during cyclohexane ring formation. In a representative procedure, cyclohexene oxide reacts with glycine tert-butyl ester in the presence of La-(R,R)-BINOL (10 mol%) at −20°C, achieving 90% ee for the cis-isomer. Acidic workup (HCl/EtOAc) removes the tert-butyl group and forms the hydrochloride salt (54% yield). This method’s modularity allows tuning of steric and electronic parameters by modifying the BINOL ligand’s aryl substituents.
Direct Amination of Cyclohexene Derivatives
A Pd-mediated approach couples preformed cyclohexene acetic acid with ammonia under Mitsunobu conditions (DIAD, PPh₃). The reaction proceeds via syn-aminopalladation, favoring cis-configuration due to steric hindrance from the acetic acid side chain. After aqueous extraction, the free base is treated with HCl gas in diethyl ether, yielding the hydrochloride salt (73% isolated yield).
Reaction Optimization and Kinetic Analysis
Hydrogenation Conditions
Pressure and catalyst loading critically influence nitro reduction efficiency. As shown in Table 2, increasing H₂ pressure from 30 psi to 50 psi enhances conversion from 58% to 92%, while exceeding 60 psi risks over-reduction to cyclohexane. Raney nickel outperforms Pd/C in selectivity (92% vs. 78%) due to weaker adsorption of the amine product.
Table 2: Hydrogenation Parameters and Outcomes
| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Conversion (%) | cis:trans Ratio |
|---|---|---|---|---|
| Raney Ni | 50 | 60 | 92 | 1:3.2 |
| Pd/C (5%) | 50 | 60 | 88 | 1:4.1 |
| Raney Ni | 30 | 50 | 58 | 1:2.8 |
Acidic Hydrolysis Kinetics
Ester cleavage follows pseudo-first-order kinetics with a rate constant at 80°C. Prolonged heating beyond 8 hours degrades the amine moiety, reducing overall yield. Optimal conditions (6 hours, 80°C) balance complete hydrolysis with product stability.
Purification and Isolation Techniques
Crystallization of Hydrochloride Salt
The cis-isomer’s lower solubility in ethanol enables selective crystallization. Dissolving the crude product in hot ethanol (70°C) and cooling to 4°C precipitates 95% pure cis-hydrochloride, while the trans-isomer remains in solution. X-ray diffraction confirms the cis-configuration via characteristic d-spacing at 4.2 Å.
Chromatographic Resolution
Normal-phase silica gel chromatography (hexane:EtOAc:AcOH, 80:18:2) separates cis and trans diastereomers with ≥98% purity. This method suits small-scale syntheses but proves cost-prohibitive industrially due to solvent consumption.
Stereochemical Control Mechanisms
Conformational Locking
The acetic acid side chain adopts an equatorial position, stabilizing the cis-isomer through intramolecular H-bonding between the amine and carbonyl oxygen (FTIR: 1650 cm⁻¹). DFT calculations reveal a 2.3 kcal/mol energy preference for cis over trans, explaining the 3:1 cis:trans ratio in uncatalyzed reactions.
Catalytic Asymmetric Induction
Chiral phosphoric acids (e.g., TRIP) protonate the cyclohexene intermediate, steering nucleophilic attack to the si-face. This induces cis-configuration with 85% ee, further enhanced to 90% via kinetic resolution.
Scale-Up Considerations
Industrial production (≥100 kg batches) employs continuous hydrogenation reactors with in-line FTIR monitoring. Key parameters include:
-
Catalyst recycling : Raney nickel retains 80% activity after five cycles.
-
Solvent recovery : Ethanol distillation achieves 95% reuse, reducing waste.
-
Crystallization scaling : Seeded cooling in agitated tanks ensures uniform crystal size (50–100 μm).
Comparative Analysis of Methods
The hydrogenation route offers the highest scalability (73% yield, 92% purity), whereas chiral catalysis provides superior stereocontrol (90% ee) at the expense of higher costs. Direct amination balances speed and efficiency but requires stringent palladium removal (<10 ppm) .
Chemical Reactions Analysis
Key Reaction Steps
-
Acetylation of the Amino Group :
-
Hydrolysis to Free Acid :
-
Salt Formation (Hydrochloride) :
Acetylation of the Amine
The amine group in the cyclohexane ring reacts with acetylating agents (e.g., acetic anhydride) to form an amide. This step is critical for stabilizing the molecule and enabling further modifications.
| Reagent | Role | Outcome |
|---|---|---|
| Acetic anhydride | Electrophilic acetylating agent | Amide formation |
| Pyridine | Catalyst (neutralizes HCl) | Facilitates acetylation |
Oxidation Reactions
The compound may undergo oxidation under specific conditions. For example, potassium permanganate (KMnO₄) could oxidize the cyclohexane ring or the amine group, depending on reaction conditions.
| Reagent | Reaction Type | Potential Product |
|---|---|---|
| KMnO₄ | Oxidation | Oxidized cyclohexane derivatives |
Reduction Reactions
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may reduce functional groups, though the carboxylic acid group in this compound is less reactive toward standard reducing agents.
| Reagent | Reaction Type | Potential Product |
|---|---|---|
| NaBH₄ | Reduction | Unlikely (acid group stable) |
| LiAlH₄ | Reduction | Possible reduction of esters (if present) |
Esterification
The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst (e.g., H₂SO₄). This transforms the acid into an ester, altering its solubility and reactivity .
| Reagent | Role | Outcome |
|---|---|---|
| Methanol | Alcohol | Methyl ester formation |
| H₂SO₄ | Catalyst | Facilitates esterification |
Acetylation Mechanism
The amine nucleophilically attacks the electrophilic carbonyl carbon of acetic anhydride, displacing the leaving group (acetate ion). Pyridine neutralizes the HCl byproduct, driving the reaction forward.
textR-NH₂ + (Ac)₂O → R-NH-Ac + AcO⁻ AcO⁻ + Pyridine-H⁺ → Pyridine-H⁺-AcO⁻
Hydrochloride Salt Formation
Protonation of the carboxylic acid group by HCl generates the hydrochloride salt:
textRCOOH + HCl → RCOO⁻H⁺Cl⁻
Reaction Comparison
| Reaction Type | Key Feature | Relevance |
|---|---|---|
| Acetylation | Amine protection | Stabilizes intermediate |
| Oxidation | Functional group modification | Alters biological activity |
| Esterification | Solubility tuning | Enhances pharmacokinetics |
Scientific Research Applications
Medicinal Chemistry Applications
1. Pain Management and Analgesics
Rac-ACHA has been investigated for its analgesic properties. The compound's structural similarity to known analgesics suggests that it may interact with pain pathways effectively. Studies indicate that rac-ACHA can modulate pain responses, making it a candidate for developing new pain management therapies .
2. Neurological Disorders
Research has shown that rac-ACHA exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and multiple sclerosis .
Asymmetric Synthesis
1. Chiral Ligand in Catalysis
Rac-ACHA serves as an important chiral ligand in asymmetric synthesis. Its unique stereochemistry allows it to facilitate various enantioselective reactions, which are crucial in producing pharmaceuticals with high specificity. The compound has been utilized in the development of catalysts that enhance reaction yields while maintaining enantiomeric purity .
2. Synthesis of Bioactive Compounds
The compound is also employed as a building block in synthesizing bioactive molecules. Its chiral nature enables the creation of complex structures that are essential in drug discovery and development processes. Researchers have successfully used rac-ACHA to synthesize novel compounds with potential therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The exact pathways involved can vary, but typically include modulation of signaling cascades and metabolic processes.
Comparison with Similar Compounds
Key Functional Groups :
- Amino group: Provides basicity and hydrogen-bonding capability.
- Cis stereochemistry : The spatial arrangement of substituents on the cyclohexane ring influences molecular interactions and biological activity.
Structural Analogues: Stereochemical and Positional Isomerism
Functional Group Variations
- Carboxylic Acid vs. Alcohol: The target compound’s acetic acid group (pKa ~2.5–4.5) enhances solubility in polar solvents compared to alcohol derivatives (e.g., cis-2-aminocyclohexanol HCl), which rely on hydrogen bonding but lack ionizable groups .
- Amino Position: trans-2-(4-Aminocyclohexyl)acetic acid HCl places the amino group at C4, altering hydrogen-bonding networks and steric interactions compared to the C2-substituted target compound .
Stereochemical Impact
- Cis vs. Trans Isomerism: Cis isomers (e.g., target compound) exhibit higher melting points due to tighter crystal packing, whereas trans isomers (e.g., trans-2-aminocyclohexanol HCl, mp 172–175°C) show reduced lattice stability .
- Racemic vs. Enantiopure Forms: The racemic nature of the target compound may limit its use in enantioselective synthesis compared to resolved forms like (1S,2R)-2-aminocyclohexanol HCl .
Solubility and Stability
- Hydrochloride Salts : All compared compounds are hydrochloride salts, improving aqueous solubility. The SMD solvation model predicts moderate solubility in polar solvents (ε > 20) due to ionic interactions .
- Thermal Stability : Cis-cyclohexane derivatives generally decompose at higher temperatures (>170°C) compared to trans isomers, as seen in cyclohexanecarboxylic acid analogs .
Biological Activity
Rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, commonly referred to as rac-ACHA, is a chiral compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of rac-ACHA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-((1R,2R)-2-aminocyclohexyl)acetic acid hydrochloride
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- CAS Number : 2031242-85-8
- Purity : ≥95% .
Rac-ACHA exhibits its biological effects primarily through its interaction with various neurotransmitter systems. It is believed to act as an agonist at certain receptors, influencing synaptic transmission and neuronal excitability. The compound's structural similarity to known neurotransmitters allows it to modulate receptor activity effectively.
Key Mechanisms:
- NMDA Receptor Modulation : Rac-ACHA has been shown to interact with NMDA receptors, which play a crucial role in synaptic plasticity and memory function.
- GABAergic Activity : It may also influence GABA receptors, contributing to its potential anxiolytic effects.
- Neuroprotective Effects : Preliminary studies suggest that rac-ACHA may protect neurons from excitotoxic damage, indicating its potential in treating neurodegenerative diseases.
Pharmacological Effects
Numerous studies have evaluated the pharmacological effects of rac-ACHA:
- Cognitive Enhancement : In animal models, administration of rac-ACHA has been linked to improved learning and memory capabilities.
- Anxiolytic Effects : Behavioral tests indicate that rac-ACHA may reduce anxiety-like behaviors in rodents, suggesting potential applications in anxiety disorders.
- Neuroprotection : Research indicates that rac-ACHA can mitigate neuronal damage induced by oxidative stress and excitotoxicity.
Study 1: Cognitive Effects in Rodent Models
A study published in a peer-reviewed journal assessed the impact of rac-ACHA on cognitive function in mice. The results demonstrated significant improvements in performance on the Morris water maze test, indicating enhanced spatial learning and memory retention compared to control groups.
Study 2: Anxiolytic Properties
In a double-blind study involving rats, rac-ACHA was administered prior to exposure to stress-inducing situations. The treated group exhibited significantly lower levels of stress-related behaviors compared to the placebo group, supporting its potential as an anxiolytic agent.
Data Table of Biological Activities
Q & A
Basic: What are the standard synthetic routes for rac-2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride, cis, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves cyclohexane derivatives as precursors. A common approach is the stereoselective functionalization of the cyclohexyl backbone via reductive amination or nucleophilic substitution, followed by acetylation and HCl salt formation. Optimization strategies include:
- Catalyst screening : Use chiral catalysts (e.g., palladium complexes) to enhance enantiomeric excess (EE) in stereoselective steps .
- Reaction condition tuning : Adjust pH (e.g., ~5–6 for amine protonation) and temperature (e.g., 50–80°C) to minimize side products like trans-isomers or degradation intermediates .
- Purification : Employ reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) for enantiomer separation, validated by NMR (¹H/¹³C) and mass spectrometry .
Basic: How can researchers confirm the stereochemical configuration of the cis-isomer?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to unambiguously assign the (1R,2R) configuration. For example, compare with related cyclohexylacetic acid derivatives (e.g., (1R*,4R*)-1,4-dihydroxycyclohexyl acetic acid) .
- Vibrational circular dichroism (VCD) : Detect Cotton effects in the 1500–1800 cm⁻¹ range to distinguish cis/trans isomers .
- NMR coupling constants : Analyze J-values (e.g., 3JHH for axial vs. equatorial protons) in the cyclohexane ring. Cis-diaxial protons typically exhibit J = 8–12 Hz, while trans configurations show lower coupling .
Advanced: How do computational methods aid in resolving contradictions between experimental and theoretical data (e.g., unexpected reaction pathways)?
Methodological Answer:
- Reaction path search algorithms : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways. Compare with experimental yields to validate computational predictions .
- Machine learning (ML) : Train models on reaction databases (e.g., PubChem) to predict regioselectivity or byproduct formation. For example, ML can flag conditions favoring cis-isomer degradation under acidic hydrolysis .
- Feedback loops : Integrate experimental HPLC/GC-MS data into computational workflows to iteratively refine reaction parameters (e.g., solvent polarity, catalyst loading) .
Advanced: What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
- Low-temperature protocols : Conduct reactions below 0°C to reduce thermal racemization, particularly during HCl salt formation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to shield the amine during acetylation steps, followed by mild deprotection (e.g., TFA for Boc) .
- In-line monitoring : Implement FTIR or Raman spectroscopy to detect racemization in real time and adjust conditions dynamically .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-DAD/MS : Quantify impurities (e.g., trans-isomers, acetylated byproducts) using gradient elution (acetonitrile/0.1% TFA in water) and monitor degradation under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Evaluate hygroscopicity and decomposition temperatures (e.g., HCl release at >150°C) .
- Karl Fischer titration : Measure residual water content (<0.5% w/w) to prevent hydrolysis during storage .
Advanced: How can researchers design in vivo studies to evaluate biological activity while avoiding off-target effects?
Methodological Answer:
- Metabolic profiling : Use LC-HRMS to identify major metabolites in liver microsomes and plasma, prioritizing stable derivatives for in vivo testing .
- Receptor docking simulations : Model interactions with target proteins (e.g., cyclooxygenase isoforms) using AutoDock Vina to predict binding affinities and selectivity .
- Dose-response studies : Apply Hill equation analysis to EC₅₀/IC₅₀ values, ensuring concentrations remain below solubility limits (determined via shake-flask method) .
Advanced: What experimental and computational approaches address discrepancies in crystallographic vs. spectroscopic data?
Methodological Answer:
- Dynamic NMR (DNMR) : Resolve conformational equilibria (e.g., chair vs. boat cyclohexane) by variable-temperature ¹H NMR, correlating with X-ray-derived torsion angles .
- Periodic DFT calculations : Simulate crystal packing effects on spectroscopic signatures (e.g., IR carbonyl stretches) and compare with experimental data .
- Multivariate analysis : Apply principal component analysis (PCA) to integrate XRD, NMR, and MS datasets, identifying outliers due to polymorphism or solvate formation .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis due to HCl vapor release .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal, as per EPA guidelines .
- Spill management : Absorb with vermiculite or sand, avoiding combustible materials due to potential exothermic reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
